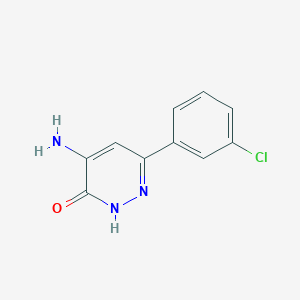

4-Amino-6-(3-chlorophenyl)pyridazin-3-ol

Description

Properties

IUPAC Name |

5-amino-3-(3-chlorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-3-1-2-6(4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMSXYKZFVRCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-6-(3-chlorophenyl)pyridazin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 227.64 g/mol

- CAS Number : 1508304-35-5

This compound features a pyridazine ring with an amino group and a chlorophenyl substituent, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antimicrobial activities. A study evaluated the compound's effectiveness against various bacterial strains, revealing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 15 μg/mL |

These findings suggest that this compound may serve as a potential lead for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC values for COX-1 and COX-2 inhibition were reported as follows:

| Enzyme | IC (μM) |

|---|---|

| COX-1 | 0.05 |

| COX-2 | 0.02 |

These results indicate that the compound exhibits selective COX-2 inhibition, which is beneficial for reducing inflammation with potentially fewer side effects compared to non-selective NSAIDs .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets, particularly enzymes involved in inflammatory pathways. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby mitigating inflammation and pain.

Study on Anti-inflammatory Effects

A recent study conducted by Akhtar et al. synthesized a series of pyridazine derivatives, including this compound. The study evaluated their anti-inflammatory effects in animal models. The results showed a significant reduction in paw edema in rats treated with the compound compared to control groups treated with standard anti-inflammatory drugs like diclofenac.

Antimicrobial Efficacy Evaluation

In another evaluation, the antimicrobial efficacy of this compound was tested against multi-drug resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Scientific Research Applications

Medicinal Chemistry

4-Amino-6-(3-chlorophenyl)pyridazin-3-ol has been investigated for its pharmacological properties, particularly in the context of drug discovery. Its structural features allow it to interact with various biological targets.

Case Studies

-

Anti-inflammatory Activity : This compound has shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. In vitro assays reported the following IC values:

The selective inhibition of COX-2 suggests its potential as a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) that often inhibit both COX-1 and COX-2, leading to adverse effects.

Enzyme IC (μM) COX-1 0.05 COX-2 0.02 - Study on Anti-inflammatory Effects : A study by Akhtar et al. demonstrated that this compound significantly reduced paw edema in rat models compared to control groups treated with standard anti-inflammatory drugs like diclofenac.

Antimicrobial Efficacy

The antimicrobial properties of this compound have been evaluated against multi-drug resistant bacterial strains.

Evaluation Results

In laboratory studies, this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics. This enhancement in efficacy against resistant strains highlights its potential role in combating antibiotic resistance.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is critical for optimizing the biological activity of compounds like this compound.

SAR Analysis

Research has indicated that modifications to the substituents on the pyridazine ring can lead to significant changes in biological activity. For instance, variations in the chlorophenyl group or other substituents can enhance potency or selectivity for specific targets.

Potential Applications in Agriculture

While primarily studied for medicinal applications, there is emerging interest in the use of pyridazine derivatives, including this compound, in agrochemical formulations due to their biological activity against pests and pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorophenyl vs. Methoxyphenyl

The most direct analog is 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol (CAS: 1491291-23-6), which replaces the 3-chlorophenyl group with a 3-methoxyphenyl substituent . Key differences include:

- Electronic Effects: The chlorine atom (electron-withdrawing) increases the acidity of the hydroxyl group and enhances dipole interactions, whereas the methoxy group (electron-donating) reduces acidity and improves solubility in non-polar solvents.

- Molecular Weight :

- 3-Chlorophenyl derivative: 221.5 g/mol (calculated for C₁₀H₈ClN₃O).

- 3-Methoxyphenyl derivative: 217.22 g/mol (C₁₁H₁₁N₃O₂).

Table 1: Substituent-Driven Property Comparison

| Property | 4-Amino-6-(3-chlorophenyl)pyridazin-3-ol | 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol |

|---|---|---|

| Substituent | 3-Chlorophenyl (Cl) | 3-Methoxyphenyl (OCH₃) |

| Molecular Weight (g/mol) | 221.5 | 217.22 |

| Electronic Effect | Electron-withdrawing | Electron-donating |

| Acidity (OH group) | Higher | Lower |

| Solubility | Moderate in polar solvents | Enhanced in organic solvents |

Core Heterocycle Variations

Triazine Derivatives ()

Compounds such as (2-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)-5-chlorophenyl)methanol (26–28) share a chlorophenyl group but feature a triazine core instead of pyridazine . Key distinctions:

- Reactivity : Triazines are more electron-deficient, facilitating nucleophilic substitution, whereas pyridazin-3-ol’s hydroxyl group enables hydrogen bonding.

- Applications : Triazine derivatives are often used in agrochemicals, while pyridazin-3-ols are explored for kinase inhibition.

Thiazoline and Hydrazinecarbothioamide Derivatives ()

Compounds like 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide incorporate the 3-chlorophenyl group into a thiazoline framework . Differences include:

- Synthesis : Thiazolines require condensation with aldehydes, while pyridazin-3-ols may involve cyclization or hydroxylation.

- Spectroscopic Data : ¹H NMR shifts for the 3-chlorophenyl group in thiazolines (~7.3–7.5 ppm) align with those in pyridazin-3-ol derivatives, confirming consistent electronic environments .

Halogen-Substituted Heterocycles (–7)

- Phosphonate Derivatives (): 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate demonstrates how the 3-chlorophenyl group enhances stability in organophosphorus compounds, contrasting with pyridazin-3-ol’s hydrogen-bonding capacity .

- Mercury Complexes (): Merbaphen’s 3-chlorophenyl-mercury bond highlights the substituent’s role in heavy-metal coordination, unlike the non-metallic pyridazin-3-ol .

- Pyrimidine Analogs (): 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one shares a chlorinated aromatic system but differs in core ring basicity and hydrogen-bonding motifs .

Research Findings and Implications

- Synthetic Routes: Microwave-assisted synthesis (e.g., compound 37 in ) may be adaptable for this compound, improving yield and purity .

- Characterization : Consistent use of ¹H NMR and HRMS across analogs (e.g., δ 6.8–7.6 ppm for aromatic protons) validates structural assignments .

- Stability : The discontinued status of the methoxy analog suggests chloro derivatives may offer better shelf-life, though further stability studies are needed .

Preparation Methods

Synthesis via Arylglyoxal and Hydrazine Hydrate Route

One of the well-documented approaches to synthesize pyridazine derivatives structurally related to 4-amino-6-(3-chlorophenyl)pyridazin-3-ol involves the condensation of arylglyoxals with hydrazine hydrate followed by subsequent reactions to introduce amino and hydroxyl groups.

Step 1: Preparation of Arylglyoxals

Arylglyoxals, including 3-chlorophenylglyoxal, are prepared by oxidation of corresponding acetophenones with selenium dioxide (SeO2) in dioxane under reflux conditions.Step 2: Formation of Hydrazones

The arylglyoxal is reacted with hydrazine hydrate (80%) in a water-ethanol mixture (1:1) at room temperature for 30 minutes, forming hydrazone intermediates.Step 3: Cyclization with Malononitrile

Malononitrile is added to the reaction mixture, and stirring continues at room temperature for another 30 minutes, leading to the formation of pyridazine derivatives.Purification

The product precipitates as a white solid, which is washed with hot water and purified by recrystallization from ethanol.

This method yields tri-substituted pyridazines, such as 3-amino-5-arylpyridazine-4-carbonitriles, which are closely related to the target compound's framework. The reaction mechanism involves initial hydrazone formation followed by cyclization and elimination steps ensuring regioselective substitution patterns.

| Parameter | Condition/Details |

|---|---|

| Arylglyoxal preparation | Acetophenone + SeO2, dioxane, reflux |

| Hydrazine hydrate ratio | 4 mmol hydrazine hydrate per 1 mmol arylglyoxal |

| Solvent | Water:Ethanol (1:1) |

| Temperature | Room temperature |

| Reaction time | 30 min hydrazone formation + 30 min cyclization |

| Product purification | Recrystallization from ethanol |

| Yield | Typically 70-80% for related pyridazines |

This approach is mild, operationally simple, and provides good yields with high purity, confirmed by NMR and elemental analysis.

Amination of 3,6-Dichloropyridazine to 3-Amino-6-chloropyridazine

A key intermediate structurally close to this compound is 3-amino-6-chloropyridazine , which can be synthesized by selective amination of 3,6-dichloropyridazine.

Starting Materials : 3,6-Dichloropyridazine and aqueous ammonia.

Reaction Conditions :

The reaction is carried out in solvents such as N,N-dimethylformamide (DMF), methylene dichloride, or acetonitrile at temperatures ranging from 30 °C to 180 °C, typically around 100-120 °C.Reaction Time : 5 to 26 hours depending on scale and solvent.

Purification :

After reaction completion (monitored by TLC and GC), the solvent is evaporated, and the crude product is purified by recrystallization and silica gel column chromatography.Yields and Purity :

Yields range from approximately 82% to 94%, with purity exceeding 98% (GC analysis).

| Embodiment | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | DMF | 100 | 9 | 90.63 | 98.76 | Standard method |

| 2 | Methylene dichloride | 100 | 9 | 82.60 | 99.07 | Alternative solvent |

| 3 | Acetonitrile | 120 | 7 | 93.79 | Not specified | Faster reaction at higher temp |

This method is advantageous due to the availability and low cost of starting materials, mild reaction conditions, ease of operation, and high-quality product.

Cyclization Using 3-Oxo-2-arylhydrazonopropanals and Active Methylene Compounds

Another synthetic strategy involves the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride to form pyridazin-3-one derivatives, which are structurally related to pyridazin-3-ols.

Procedure :

Equimolar amounts of 3-oxo-2-arylhydrazonopropanals and active methylene compounds are refluxed in acetic anhydride for 1 hour.Mechanism :

The reaction proceeds via formation of an alkylidene intermediate, followed by cyclization through elimination of water molecules to yield pyridazin-3-one derivatives.Product Isolation :

After cooling, the solid products are filtered, washed, and recrystallized.Yields :

High yields (up to 82%) with excellent purity.

This method provides a versatile route to pyridazin-3-one and related derivatives, which can be further modified to introduce amino and hydroxyl groups at desired positions through subsequent functional group transformations.

Heterocyclisation and Functionalization of Pyridazin-3-ol Derivatives

In some studies, derivatives of pyridazin-3-ol with aryl substituents, including chlorophenyl groups, were synthesized via heterocyclisation reactions involving 3-oxo-1-phenyl-1,6-dihydropyridazin-3-ol and other reagents such as 3-chloropentane-2,4-dione.

-

- Formation of 3-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]pentane-2,4-dione via heterocyclisation.

- Subsequent reaction with hydrazides to form substituted pyridazin-3(2H)-one derivatives.

Functionalization :

Further reactions with benzoyl chloride in pyridine allow for acylation, introducing additional substituents.Yields and Purity :

Yields around 70-82% with well-characterized crystalline products.

Though this method is more complex, it allows for the introduction of diverse substituents, including the 3-chlorophenyl group, and the amino and hydroxyl functionalities on the pyridazin-3-ol scaffold.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Product Type | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Chlorophenylacetophenone → Arylglyoxal + Hydrazine Hydrate + Malononitrile | SeO2 oxidation, room temp stirring | 3-Amino-5-(3-chlorophenyl)pyridazine-4-carbonitrile | 70-80 | Recrystallization from ethanol | Mild, simple, one-pot synthesis |

| 2 | 3,6-Dichloropyridazine + Ammonia | DMF or other solvent, 100-120 °C, 7-9 h | 3-Amino-6-chloropyridazine | 82-94 | Recrystallization, silica gel chromatography | High purity, scalable, mild conditions |

| 3 | 3-Oxo-2-arylhydrazonopropanals + Active methylene compounds | Acetic anhydride reflux 1 h | Pyridazin-3-one derivatives | ~82 | Filtration, recrystallization | Efficient cyclization route, versatile |

| 4 | 3-Oxo-1-phenyl-1,6-dihydropyridazin-3-ol + 3-chloropentane-2,4-dione + hydrazides | Heterocyclisation, acylation in pyridine | Substituted pyridazin-3(2H)-ones | 70-82 | Crystallization | Allows diverse functionalization, more complex route |

Research Findings and Notes

The hydrazine hydrate and arylglyoxal method is a straightforward approach yielding tri-substituted pyridazines with good regioselectivity. The reaction mechanism is well-studied and confirmed by NMR and elemental analysis.

The amination of 3,6-dichloropyridazine is a robust method to selectively introduce the amino group at the 3-position while retaining the 6-chloro substituent. This method benefits from readily available starting materials and mild reaction conditions.

The cyclization via acetic anhydride provides a versatile platform to synthesize pyridazin-3-one derivatives, which can be precursors or analogs of this compound. This method emphasizes the importance of reaction medium and temperature control for high yields.

The heterocyclisation and functionalization approach allows for the synthesis of complex pyridazin-3-ol derivatives with various substituents, including chlorophenyl groups, through multi-step reactions involving diketones and hydrazides.

Q & A

Q. What are the key synthetic challenges in preparing 4-Amino-6-(3-chlorophenyl)pyridazin-3-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or via halogenation of pyridazine precursors. Key challenges include regioselectivity control during chlorophenyl group introduction and maintaining amine group stability under acidic/basic conditions. Optimization strategies:

- Use N-protecting groups (e.g., acetyl) to prevent unwanted side reactions at the amine site .

- Employ palladium-catalyzed cross-coupling for selective 3-chlorophenyl substitution .

- Monitor reaction progress via HPLC to isolate intermediates and minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves tautomeric forms (e.g., 3-ol vs. 3-one) and confirms substitution patterns, as demonstrated for analogous pyridazine derivatives .

- NMR : - and -NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl) and verify amine functionality (δ 5.8–6.2 ppm for NH) .

- FT-IR : Confirms hydroxyl (3200–3400 cm) and amine (1650–1700 cm) stretches .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s electronic structure and intermolecular interactions?

Methodological Answer: The electron-withdrawing chloro group stabilizes the pyridazine ring via resonance, reducing electron density at the 6-position. Computational methods (DFT, molecular docking) reveal:

- Enhanced dipole moments (3.2–3.5 D) compared to non-halogenated analogs, improving solubility in polar solvents .

- π-π stacking interactions with aromatic residues in enzyme active sites, critical for binding affinity studies .

- Halogen bonding potential with protein targets (e.g., kinases), validated via crystallographic data .

Q. What methodologies are recommended for evaluating the compound’s inhibitory activity against protein kinases?

Methodological Answer:

- In vitro Kinase Assays : Use recombinant kinases (e.g., EGFR, HER2) with ATP-competitive fluorescence polarization assays. Example protocol:

- Incubate compound (0.1–10 µM) with kinase, ATP, and fluorescent peptide substrate in Tris-HCl buffer (pH 7.5).

- Measure phosphorylation via fluorescence polarization (λ = 485 nm, λ = 535 nm) .

- IC Determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).

- Selectivity Profiling : Screen against kinase panels (e.g., DiscoverX) to identify off-target effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to predict logP (target <3), aqueous solubility, and CYP450 interactions.

- Molecular Dynamics (MD) Simulations : Assess binding mode stability in kinase active sites over 100-ns trajectories.

- QSAR Models : Correlate substituent electronegativity (e.g., Cl, F) with IC values to prioritize synthetic targets .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 45–60% yields for pyridazine derivatives, while notes <30% for similar scaffolds. Resolution: Optimize catalyst loading (e.g., 5 mol% Pd(PPh)) and solvent systems (DMF/HO vs. THF) .

- Biological Activity Discrepancies : Some studies () show nM-level kinase inhibition, while others () report µM activity. Consider assay conditions (e.g., ATP concentration, enzyme purity) and compound protonation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.